molecular formula C19H29BN2O4S B8164815 1-(Cyclopropylsulfonyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine

1-(Cyclopropylsulfonyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine

Cat. No.: B8164815
M. Wt: 392.3 g/mol
InChI Key: BLOFQPVQWXHNHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound features a piperazine core substituted at the 1-position with a cyclopropylsulfonyl group and at the 4-position with a phenyl ring bearing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This dioxaborolan group is a protected boronic acid, critical for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures widely used in drug development . The cyclopropylsulfonyl group introduces steric bulk and electron-withdrawing properties, which may enhance metabolic stability and influence binding affinity in biological targets .

Properties

IUPAC Name

1-cyclopropylsulfonyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BN2O4S/c1-18(2)19(3,4)26-20(25-18)15-5-7-16(8-6-15)21-11-13-22(14-12-21)27(23,24)17-9-10-17/h5-8,17H,9-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOFQPVQWXHNHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Electronic and Steric Effects

  • This may reduce off-target interactions in biological systems .
  • In contrast, the methyl group in ’s compound eliminates sulfonyl-related electronic effects, likely enhancing aqueous solubility but reducing binding affinity to sulfonyl-sensitive targets .

Reactivity in Cross-Coupling Reactions

  • All dioxaborolan-containing compounds () are viable substrates for Suzuki-Miyaura reactions. However, the pyridinyl-dioxaborolan in may exhibit slower coupling kinetics due to the electron-deficient pyridine ring compared to phenyl-dioxaborolan derivatives .
  • The phenoxypropyl linker in introduces conformational flexibility, enabling access to sterically hindered coupling partners, a feature absent in the rigid phenyl-dioxaborolan structure of the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.